molecular formula C17H26N4O3 B14620140 1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 57076-75-2

1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14620140
CAS No.: 57076-75-2
M. Wt: 334.4 g/mol
InChI Key: IFHAIWCVGOMDIU-UHFFFAOYSA-N
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Description

1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 1,3-dibutylxanthine, which is then subjected to a reaction with an appropriate oxobutylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.

    Biology: The compound’s vasodilatory properties make it a subject of interest in cardiovascular research.

    Medicine: Potential therapeutic applications include the treatment of conditions requiring improved blood flow, such as peripheral artery disease.

    Industry: The compound may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the body. By binding to these receptors, the compound can inhibit the action of adenosine, leading to vasodilation and increased blood flow. This effect is mediated through the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating vascular tone and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibutyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl and oxobutyl substituents, which confer distinct pharmacological properties. Unlike caffeine and theobromine, this compound has a pronounced vasodilatory effect, making it particularly useful in cardiovascular research and potential therapeutic applications .

Properties

CAS No.

57076-75-2

Molecular Formula

C17H26N4O3

Molecular Weight

334.4 g/mol

IUPAC Name

1,3-dibutyl-7-(3-oxobutan-2-yl)purine-2,6-dione

InChI

InChI=1S/C17H26N4O3/c1-5-7-9-19-15-14(21(11-18-15)12(3)13(4)22)16(23)20(17(19)24)10-8-6-2/h11-12H,5-10H2,1-4H3

InChI Key

IFHAIWCVGOMDIU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)C(C)C(=O)C

Origin of Product

United States

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